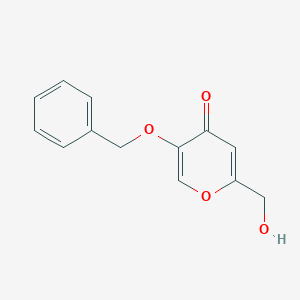

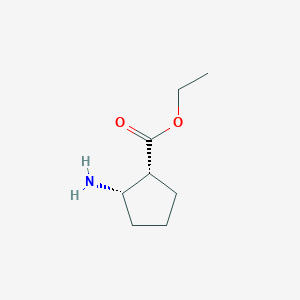

Ethyl cis-2-Aminocyclopentanecarboxylate

Descripción general

Descripción

Synthesis Analysis

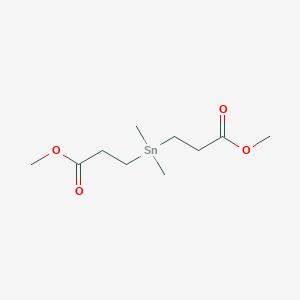

The synthesis of ethyl cis-2-Aminocyclopentanecarboxylate involves several key steps, beginning with the preparation of alicyclic ethyl 2-amino-1-carboxylates and their subsequent reaction with thiophosgene to produce cis- and trans-isomers. The cis-isothiocyanato compound undergoes ring closure with amines, resulting in various substituted products, while the trans isomer shows different reactivity, leading to carboxamide or thiourea ester derivatives (Palkó et al., 2000).

Molecular Structure Analysis

The molecular structure of ethyl cis-2-Aminocyclopentanecarboxylate and its derivatives has been characterized using techniques such as X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding in the solid state for the cis isomer. These structural insights are crucial for understanding the compound's reactivity and properties (Curry et al., 1993).

Aplicaciones Científicas De Investigación

It is used in the synthesis and transformations of 3-substituted-cis-2-thioxocyclopenta[d]pyrimidin-4-ones (Palkó et al., 2000).

In the field of molecular biology, it serves for synthesizing PNA oligomers, which show differential effects in hybridizing with complementary DNA and RNA (Govindaraju et al., 2003).

This compound is useful in synthesizing 1,2-Ureylenecyclopentane derivatives, such as cis-1, 2-ureylenecyclopentane (Takaya et al., 1967).

It acts as an effective inhibitor of cytosolic carbonic anhydrase I and II enzymes and acetylcholinesterase enzymes, which are used in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

The compound is used for preparing trans-2-aminomethylcycloalkanols, versatile synthons for alicyclic cis- and trans-1,3-amino alcohols (Fülöp et al., 1991).

It is utilized in the synthesis of inhibitory neurotransmitter analogs of GABA (Allan et al., 1979).

Ethyl cis-2-Aminocyclopentanecarboxylate is involved in synthesizing novel functionalized cispentacin derivatives (Kiss et al., 2008).

It serves as a starting material for syntheses of 2-p-nitrophenylperhydroquinazol-in-4-one and its derivatives (Fülöp et al., 1987).

The compound is a component of the antibiotic amipurimycin and has applications in peptide syntheses and biological effects (Fülöp, 2001).

It exhibits anticholinesterase activities and potencies in protecting mice and rats from sarin poisoning (Bannard & Parkkari, 1970).

Safety And Hazards

Direcciones Futuras

The future directions for the use of Ethyl cis-2-Aminocyclopentanecarboxylate could involve its use in the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . The compound could also be used in the development of green strategies for the preparation of enantiomeric carbocyclic β-amino acid derivatives .

Propiedades

IUPAC Name |

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)